6,7-Dehydro Ethynyl Estradiol

Description

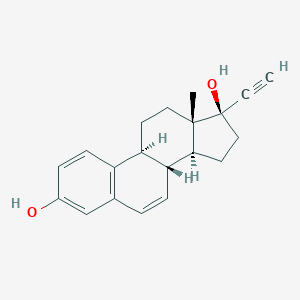

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXHHBFTRYNQBO-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217987 | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67703-68-8 | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067703688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dehydro ethynyl estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DEHYDROETHYNYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6EZ3B8WFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Modifications of 6,7 Dehydro Ethynyl Estradiol

Approaches to 6,7-Dehydroestradiol Scaffold Synthesis

The creation of the 6,7-dehydroestradiol scaffold, characterized by a double bond between carbons 6 and 7 of the steroid B-ring, is a key synthetic challenge. This unsaturation significantly influences the molecule's conformation and biological properties.

Introduction of Δ6,7-Unsaturation in Estradiol (B170435) Derivatives

A primary method for introducing the Δ6,7-double bond involves the dehydration of a 6-hydroxy substituted estradiol precursor. This elimination reaction is a common strategy in steroid chemistry. The synthesis typically begins with the introduction of a hydroxyl group at the C6 position of an appropriate ethynyl (B1212043) estradiol derivative. Subsequent acid-catalyzed or thermal dehydration of the 6-hydroxy intermediate leads to the formation of the desired 6,7-double bond.

Another approach involves the elimination of a sulfonyloxy group, such as a mesylate or tosylate, from the C6 position. This method often proceeds under milder conditions and can offer better control over the reaction outcome, minimizing side reactions. The starting 6-hydroxy compound is first converted to its corresponding sulfonate ester, which then undergoes an E2 elimination upon treatment with a suitable base to yield the 6,7-dehydro product.

Microbial transformations have also been explored for the 6,7-dehydrogenation of steroids. Certain fungal strains have been identified that are capable of introducing this specific unsaturation into the steroid nucleus, offering a potential biocatalytic route to these compounds. nih.gov

Stereochemical Control in Synthesis of Dehydroestranes

The stereochemistry of the steroidal backbone, particularly at the ring junctions (C-8, C-9, C-13, and C-14), is critical for biological activity. During the synthesis of 6,7-dehydroestranes, it is imperative to employ methods that preserve the native stereoconfiguration of the starting estradiol material. The introduction of the 6,7-double bond can potentially influence the conformation of the B-ring and adjacent stereocenters.

The stereochemical outcome of dehydrogenation reactions can be highly dependent on the reagents and conditions used. For instance, dehydrogenation using quinone-based reagents like chloranil (B122849) has been shown to proceed with a specific stereochemical course. acs.org The choice of synthetic route, including the nature of the leaving group in elimination reactions and the reaction conditions, plays a crucial role in maintaining the desired stereochemistry of the final product. Careful selection of catalysts and reaction parameters is essential to prevent unwanted isomerization or epimerization at sensitive chiral centers.

Derivatization Strategies for Functionalization

Once the 6,7-dehydroethynylestradiol scaffold is obtained, it can be further modified to introduce various functional groups, enabling the exploration of structure-activity relationships and the development of targeted therapeutic or imaging agents.

C7-Substituted Estra-1,3,5(10),6-Tetraene Derivatives

The C7 position of the 6,7-dehydroestradiol scaffold is a prime target for substitution, allowing for the introduction of a wide range of functionalities. One effective method for creating C7-substituted derivatives is through conjugate addition reactions to a 6-dehydroestrogen intermediate. The electron-withdrawing nature of the conjugated system facilitates the addition of nucleophiles at the C7 position.

Organocuprate reagents are commonly employed for the stereoselective introduction of alkyl and aryl groups at C7. These reactions, often referred to as Michael additions, typically proceed with good stereocontrol, leading predominantly to the 7α-substituted product. The choice of the copper catalyst and the specific organometallic reagent is critical for achieving high yields and selectivity.

Below is a table summarizing representative C7-substituted estra-1,3,5(10),6-tetraene derivatives and the synthetic methods used.

| Substituent at C7 | Synthetic Method | Precursor | Reference |

| Alkyl | Copper-catalyzed 1,6-conjugate addition | 6-Dehydroestrone derivative | N/A |

| Aryl | Palladium-catalyzed cross-coupling | 7-Halo-6-dehydroestradiol derivative | N/A |

| Thioalkyl | Michael addition of thiols | 6-Dehydroestrone derivative | mdpi.com |

This table is illustrative and based on general synthetic strategies for C7 functionalization. Specific examples for 6,7-Dehydro Ethynyl Estradiol require further targeted synthesis and characterization.

Halogenation at C17α-Ethynyl Moiety for Radiolabeling Precursors

The C17α-ethynyl group of this compound serves as a versatile handle for the introduction of halogens, which is particularly useful for the development of radiolabeled analogs for imaging applications such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Electrophilic halogenation is a common method for functionalizing the terminal alkyne. Reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and sources of electrophilic fluorine can be used to introduce iodine, bromine, and fluorine, respectively, onto the terminal carbon of the ethynyl group. The reaction conditions can be tuned to achieve high yields of the desired haloalkyne.

For radioiodination, precursors such as a trialkylstannyl or silyl (B83357) group can be installed on the terminal alkyne. These precursors can then be subjected to radioiododestannylation or radioiododesilylation using a source of radioactive iodine (e.g., [¹²³I]NaI, [¹²⁵I]NaI, or [¹³¹I]NaI) to produce the radiolabeled tracer. This method provides a reliable and efficient way to incorporate radiohalogens at a late stage of the synthesis.

Advanced Synthetic Techniques in Dehydroestrogen Chemistry

The field of steroid synthesis is continually evolving, with the development of new and more efficient synthetic methods. In the context of dehydroestrogen chemistry, several advanced techniques are being explored to improve the synthesis and modification of compounds like this compound.

Transition Metal Catalysis: Modern transition metal catalysis offers powerful tools for steroid functionalization. Palladium-, copper-, and rhodium-catalyzed reactions can be employed for various transformations, including cross-coupling reactions to form C-C and C-heteroatom bonds at specific positions on the steroid scaffold. nih.govtaylorfrancis.com For instance, palladium-catalyzed cross-coupling reactions could be utilized to introduce a variety of substituents at a halogenated C7 position.

Enzymatic Synthesis: Biocatalysis is emerging as a green and highly selective alternative to traditional chemical methods. Enzymes, such as dehydrogenases and hydroxylases, can perform specific transformations on the steroid nucleus with high regio- and stereoselectivity. nih.govnih.gov The use of specific fungal strains for 6,7-dehydrogenation is an example of this approach. nih.gov Further exploration of enzymatic methods could lead to more efficient and environmentally friendly syntheses of dehydroestrogens.

Photochemical Reactions: Photochemistry provides unique pathways for steroid modifications that are often not accessible through thermal reactions. Photochemical rearrangements and additions can be used to introduce novel structural motifs and functional groups into the dehydroestrogen framework.

The continued development and application of these advanced synthetic techniques will undoubtedly facilitate the synthesis of a wider range of this compound derivatives, paving the way for the discovery of new biologically active molecules.

Molecular Recognition and Estrogen Receptor Interactions

Estrogen Receptor Subtype Binding Profiles

ERα is a key mediator of estrogenic action, particularly in tissues like the uterus and mammary glands. oup.com The parent compound of 6,7-Dehydro Ethynyl (B1212043) Estradiol (B170435), Ethinyl Estradiol, demonstrates a very high affinity for ERα, even greater than that of the endogenous hormone 17β-estradiol. researchgate.net However, studies on novel 17α-ethynyl-Δ(6,7)-estra-3,17β-diols, which includes 6,7-Dehydro Ethynyl Estradiol, have indicated that these derivatives possess a lower receptor-binding affinity (RBA) for the estrogen receptor compared to estradiol itself. nih.gov In related dehydro-estradiol compounds (without the 17α-ethynyl group), the introduction of unsaturation in the B-ring has been shown to slightly reduce binding affinity for ERα compared to 17β-estradiol. For instance, 6-dehydroestradiol and 9(11)-dehydroestradiol showed RBAs for ERα that were 50% and 64% of 17β-estradiol, respectively. oup.com

In addition to the nuclear receptors ERα and ERβ, estrogens can elicit rapid, non-genomic responses through membrane-associated estrogen receptors. frontiersin.org The most well-characterized of these is the G protein-coupled estrogen receptor (GPER), which is structurally distinct from the nuclear ERs. mdpi.comnih.gov 17β-estradiol binds to GPER with high affinity (in the range of 3–6 nM). nih.gov This interaction can trigger rapid intracellular signaling cascades. nih.gov While the binding of many natural and synthetic estrogens to GPER has been studied, specific quantitative data on the binding affinity of this compound for GPER is not extensively documented in the available literature. Some studies have noted that other forms of estrogen, such as estrone, exhibit a much lower affinity for GPER (>10 μM) compared to 17β-estradiol. nih.gov Furthermore, traditional receptors like ERα and ERβ can also be located at the cell membrane, where they mediate rapid signaling events, often through interactions with other membrane proteins like metabotropic glutamate (B1630785) receptors (mGluRs). frontiersin.org

Quantitative Binding Assays and Competitive Ligand Studies

The affinity of this compound and its analogues for estrogen receptors is determined using quantitative binding assays. oup.com The most common method is the competitive radioligand binding assay. researchgate.net In this technique, the estrogen receptors (often from uterine cytosol or expressed recombinant protein) are incubated with a constant concentration of a high-affinity radiolabeled estrogen, typically [3H]-17β-estradiol. researchgate.net

The test compound, this compound, is then added in increasing concentrations. It competes with the radioligand for binding to the receptor's ligand-binding domain. youtube.com By measuring the amount of radioactivity displaced, a competition curve can be generated. From this curve, the IC50 value—the concentration of the test compound required to displace 50% of the bound radioligand—is calculated.

This IC50 value is then used to determine the Relative Binding Affinity (RBA) compared to a standard, usually 17β-estradiol, which is assigned an RBA of 100%. researchgate.net This method allows for a standardized comparison of the binding potencies of a wide array of compounds. oup.comresearchgate.net Studies assessing novel 17α-ethynyl-Δ(6,7)-estra-3,17β-diols have utilized such in vitro ER binding assays to determine their affinities relative to estradiol. nih.gov

| Compound | RBA for ERα (%) (vs. E2) | RBA for ERβ (%) (vs. E2) | Reference |

|---|---|---|---|

| 17β-Estradiol (E2) | 100 | 100 | oup.comresearchgate.net |

| Ethinyl Estradiol | ~190 | Data Not Specified | researchgate.net |

| 6-Dehydroestradiol | 50 | 89 | oup.com |

| 7-Dehydroestradiol | 142 | 113 | oup.com |

| This compound Analogues | Lower than Estradiol | Lower than Estradiol | nih.gov |

Structure-Binding Relationships of this compound Analogues

The introduction of a double bond between carbons 6 and 7 (C6,7-dehydration) in the B-ring of the steroid nucleus significantly alters the molecule's conformation and electronic properties, thereby influencing its interaction with the estrogen receptor's binding pocket.

When comparing this compound to its parent compound, Ethinyl Estradiol, a notable shift in binding affinity is observed. Ethinyl Estradiol, which lacks the C6-C7 double bond but possesses a 17α-ethynyl group, is known to have a very high binding affinity for ERs, approximately 190% that of 17β-estradiol. researchgate.net This enhanced affinity is attributed to the 17α-ethynyl group, which increases the molecule's stability and interaction within the receptor pocket.

However, the introduction of the C6-C7 double bond appears to counteract this effect. Research on 17α-ethynyl-Δ(6,7)-estra-3,17β-diols has shown that these compounds have lower receptor-binding affinities than 17β-estradiol. nih.gov This suggests that the conformational change induced by the C6,7-dehydration is detrimental to the high-affinity binding established by the ethynyl estradiol scaffold. This contrasts with some non-ethynylated dehydroestradiols, where dehydrogenation can lead to maintained or even slightly increased affinity, particularly for ERβ. oup.com The interplay between the 17α-ethynyl group and the C6-C7 double bond thus results in a molecule with a distinct and reduced binding profile compared to its direct structural precursors.

Effects of C7-Substituents on Binding Dynamics

Modifications at the C7-position of the estradiol core are a critical determinant of a ligand's biological character, capable of shifting its profile from a full agonist to a mixed agonist/antagonist (a Selective Estrogen Receptor Modulator, or SERM), or even a pure antagonist. nih.gov The length and terminal functional group of an alkyl side chain at this position can dramatically alter the ligand's interaction with the estrogen receptor (ER). nih.gov

Pure antiestrogens, such as ICI 182,780 (Fulvestrant) and ICI 164,384, are estradiol derivatives that feature long alkyl side chains at the C-7α position. nih.gov These side chains are instrumental in blocking ER signaling, which is thought to occur by inducing receptor degradation and physically disrupting the interactions between the receptor and essential coactivator proteins. nih.gov

The nuanced effects of C7-substituents are highlighted by research comparing two novel 7α-substituted estradiol derivatives with shorter hexanyl (six-carbon) side chains that differ only in their terminal group. nih.gov One compound, referred to as C13, is terminated with a hydroxyl (-OH) group, while the other, C14, is terminated with a benzyloxy group. nih.gov Despite their structural similarity, C13 functions as a SERM, exhibiting mixed agonist/antagonist activity in a cell-type-specific manner. nih.gov In contrast, C14 acts as a full ER agonist, stimulating transcriptional activity and enhancing ER-coactivator interactions in all tested cell types. nih.gov This demonstrates that the terminal moiety of the C-7α side chain is a pivotal factor in defining the biocharacter of ER ligands. nih.gov

In studies involving novel 17α-ethynyl-Δ(6,7)-estra-3,17β-diols (derivatives of this compound), the introduction of different cyanoalkyl chains at the C7 position was found to decrease ER binding affinities. nih.gov The receptor-binding affinities for these compounds were lower than that of estradiol itself, indicating that substitutions at this position can modulate the strength of the ligand-receptor interaction. nih.gov

| Compound | Terminal Substituent on C7 Side Chain | Observed Biological Character | Effect on ER-Coactivator Interaction | Cell-Type Specificity |

|---|---|---|---|---|

| C13 | Hydroxyl (-OH) | Selective Estrogen Receptor Modulator (SERM) | Prevents coactivator recruitment in certain cells | Yes (Mixed agonist/antagonist in HeLa; Agonist in MCF-7) |

| C14 | Benzyloxy | Estrogen Receptor Agonist | Enhances coactivator recruitment | No (Agonist in both HeLa and MCF-7 cells) |

Role of the 17α-Ethynyl Group in Estrogen Receptor Interaction

The introduction of a 17α-ethynyl group (-C≡CH) is a hallmark of many potent, orally active synthetic estrogens, including 17α-ethynyl estradiol (EE), a common component of oral contraceptives. This modification serves several crucial functions that enhance the compound's pharmacological properties and its interaction with the estrogen receptor system.

One of the primary roles of the 17α-ethynyl group is to confer significant oral bioavailability. nih.gov It achieves this by sterically hindering the enzymatic oxidation of the adjacent 17β-hydroxyl group, a key metabolic pathway that rapidly inactivates natural estradiol in the liver. nih.gov This protection from first-pass metabolism allows the compound to maintain its structural integrity and biological activity when administered orally. nih.gov

Beyond its metabolic role, the 17α-ethynyl substitution can directly influence receptor binding and pharmacokinetics. Research suggests that this group can enhance both estrogen receptor binding and cell permeability, contributing to the high potency of compounds like EE. snmjournals.org Furthermore, the presence of the 17α-ethynyl group has been reported to reduce the binding affinity of estradiol derivatives for plasma proteins such as α-fetoprotein and sex steroid-binding protein. snmjournals.org This reduction in protein binding can lead to a higher fraction of the free, active compound in circulation and more favorable in vivo pharmacokinetics. snmjournals.org

As a potent synthetic estrogen, 17α-ethynyl estradiol effectively activates both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), though studies suggest its effects are mediated predominantly through ERα. Its well-characterized, potent activation of the estrogen receptor has led to its widespread use as a reference compound in scientific studies to identify and understand the molecular mechanisms and gene expression changes induced by estrogenic chemicals. oup.comresearchgate.net

| Function | Mechanism/Effect | Pharmacological Consequence |

|---|---|---|

| Metabolic Stability | Prevents oxidation of the 17β-hydroxyl group. nih.gov | Confers high oral bioavailability. nih.gov |

| Receptor Interaction | May enhance receptor binding and cell permeability. snmjournals.org | Contributes to high estrogenic potency. snmjournals.org |

| Pharmacokinetics | Reduces affinity for plasma sex steroid-binding proteins. snmjournals.org | Results in more favorable in vivo pharmacokinetics. snmjournals.org |

| Receptor Activation | Potently activates ERα and ERβ. | Used as a reference compound for studying estrogenic activity. oup.comresearchgate.net |

Pharmacodynamic Mechanisms and Cellular Responses

Estrogen Receptor-Mediated Signaling Pathways

As a derivative of estradiol (B170435), the principal mechanism of action for 6,7-Dehydro Ethynyl (B1212043) Estradiol is expected to be through the estrogen receptors (ERs), ERα and ERβ. wikipedia.org These receptors are ligand-activated transcription factors that, upon binding to an estrogen, undergo conformational changes, dimerize, and translocate to the nucleus to regulate gene expression. mdpi.com

The classical pathway of estrogen action involves the binding of the estrogen receptor-ligand complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. nih.gov This interaction initiates the assembly of the transcriptional machinery, leading to either the activation or repression of gene transcription. mdpi.comnih.gov This modulation of gene expression underlies the diverse physiological effects of estrogens. For a compound like 6,7-Dehydro Ethynyl Estradiol, its ability to modulate gene transcription is directly related to its binding affinity for the estrogen receptors. Research on novel 17α-ethynyl-Δ(6,7)-estra-3,17β-diols, including derivatives of this compound, has shown that their receptor-binding affinities (RBA) are lower than that of estradiol itself. nih.gov This suggests that its capacity to directly initiate ERE-mediated gene transcription would be correspondingly reduced compared to the endogenous hormone.

Effective gene transcription by nuclear receptors requires the recruitment of a series of coactivator proteins. nih.gov Following ligand binding and dimerization, the estrogen receptor complex recruits primary coactivators, such as members of the p160/steroid receptor coactivator (SRC) family, followed by secondary coactivators that possess enzymatic activities like histone acetyltransferase (HAT) activity. nih.gov This sequential recruitment is crucial for chromatin remodeling and the initiation of transcription. nih.gov The specific conformation adopted by the ER upon ligand binding dictates the efficiency of this coactivator recruitment. Given that studies on derivatives of this compound indicate a lower binding affinity for the ER, its ability to induce the optimal receptor conformation for robust and sustained coactivator recruitment is likely diminished. nih.gov

Cellular Proliferation and Growth Regulation

Estrogens are potent regulators of cell proliferation, particularly in hormone-responsive tissues such as the breast and uterus. nih.govbjournal.org

In vitro studies using estrogen-responsive human breast cancer cell lines, such as MCF-7 and ZR75-1, are standard models for assessing the proliferative potential of estrogenic compounds. nih.govnih.gov Estradiol and ethinylestradiol have been shown to elicit a significant increase in the proliferation rate of these cells. bjournal.orgnih.gov Research investigating derivatives of this compound has been conducted to assess their biological behavior. In one study, while evaluating novel radioligands for the estrogen receptor, the binding and cellular uptake of related compounds were assessed in breast cancer cells. nih.gov The findings indicated that the receptor-binding affinities of the ethynyl derivatives were lower than that of estradiol. nih.gov Furthermore, the study observed non-specific cell binding, suggesting that the cellular uptake of these compounds is not primarily mediated by the estrogen receptor. nih.gov

| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor | Key Observation from Cellular Uptake Studies |

|---|---|---|

| Estradiol | 100% (Reference) | High-affinity, ER-mediated uptake |

| 17α-ethynyl-Δ(6,7)-estra-3,17β-diol derivatives | Lower than Estradiol | Non-specific cell binding; uptake not ER-mediated nih.gov |

An estrogenic compound can act as an agonist, mimicking the effects of estradiol, or as an antagonist, blocking the receptor and preventing the actions of endogenous estrogens. nih.gov A full agonist, like estradiol, binds to the ER and induces a conformational change that promotes strong coactivator binding and robust transcriptional activation, leading to cellular proliferation. nih.gov The duration of the receptor-ligand complex's retention in the nucleus is a critical factor; prolonged retention is necessary to stimulate true uterine growth and other estrogenic responses. nih.gov Given the evidence of lower ER binding affinity and non-ER-mediated uptake for its derivatives nih.gov, this compound is predicted to be a weak agonist. It is unlikely to effectively induce or maintain the receptor signaling cascade required for a strong, sustained proliferative response characteristic of potent agonists.

Endocrine System Modulation

Estrogenic compounds can exert profound effects on the endocrine system, primarily through negative feedback mechanisms on the hypothalamus-pituitary-gonadal (HPG) axis. drugbank.commdpi.com Potent estrogens like ethinylestradiol suppress the pulsatile release of Gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. mdpi.com This antigonadotropic effect leads to the inhibition of ovulation and reduced endogenous sex hormone production. wikipedia.orgdrugbank.com The potency of an estrogen in modulating the endocrine system is directly correlated with its ability to activate estrogen receptors in the hypothalamus and pituitary. Considering the demonstrated lower receptor-binding affinity of this compound derivatives nih.gov, its potential for systemic endocrine modulation via the HPG axis is expected to be significantly less pronounced than that of ethinylestradiol or estradiol.

Regulation of Gonadotropin Secretion (FSH, LH)

Ethinyl estradiol exerts potent regulatory control over the secretion of gonadotropins—Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH)—from the anterior pituitary gland. patsnap.com This regulation is achieved primarily through a negative feedback mechanism. By acting on the hypothalamus and pituitary gland, ethinyl estradiol suppresses the release of gonadotropins, which is a cornerstone of its pharmacodynamic effect. patsnap.com

Research has demonstrated that administration of ethinyl estradiol leads to a dose-related decrease in both FSH and LH levels. nih.gov While an initial rise in LH may be observed in the first cycle of administration, subsequent cycles show a progressive, dose-dependent fall in LH levels. nih.gov The addition of a progestational agent further enhances the suppression of both FSH and LH. nih.gov This antigonadotropic effect disrupts the normal cyclical maturation of ovarian follicles and prevents the mid-cycle LH surge necessary for ovulation. wikipedia.orgpatsnap.com

Hypothalamic-Pituitary Axis Influence

The regulation of gonadotropins is a direct consequence of the compound's influence on the hypothalamic-pituitary-gonadal (HPG) axis. Ethinyl estradiol's primary action on this axis is inhibitory. wikipedia.org It modulates the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. patsnap.com This reduction in GnRH pulses leads to decreased synthesis and release of LH and FSH from the anterior pituitary gland. patsnap.com

Effects on Target Tissue Physiology

The activation of estrogen receptors by an ethynyl estradiol compound induces significant physiological changes in various target tissues throughout the body.

Uterine Endometrium: In the uterus, estrogens promote the proliferation of the endometrial lining. patsnap.com Ethinyl estradiol induces changes that can make the endometrium less receptive to the implantation of a fertilized egg. patsnap.com

Cervical Mucus: The compound alters the consistency of cervical mucus. patsnap.com This change can make the mucus thicker, thereby impeding the transit of sperm. patsnap.com

General Estrogenic Effects: As a potent estrogen agonist, the compound exerts effects on multiple organ systems. nih.gov These include the regulation of bone density and influences on hepatic protein synthesis, such as an increase in the production of sex hormone-binding globulin (SHBG). drugbank.com

Research Findings on Gonadotropin Suppression

The following table summarizes research findings on the effects of ethinyl estradiol on plasma gonadotropin levels, demonstrating its suppressive action.

| Hormone | Dosage of Ethinyl Estradiol | Observed Effect on Plasma Levels |

| FSH | 80-100 µ g/day | A stable, dose-related decrease was observed from the second cycle of administration onward. nih.gov |

| LH | 50-100 µ g/day | After an initial rise in the first cycle, levels fell progressively in a dose-related manner in subsequent cycles. nih.gov |

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Analysis

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. For 6,7-Dehydro Ethynyl (B1212043) Estradiol (B170435), these simulations are crucial for understanding its binding mechanics with estrogen receptors (ER), primarily ERα and ERβ. nih.gov

The process involves placing the 3D structure of 6,7-Dehydro Ethynyl Estradiol into the binding site of the estrogen receptor. The binding site of the ER is a largely hydrophobic cavity, and the binding of ligands like estradiol is driven by specific interactions. mdpi.com Molecular docking studies on related estrogenic compounds reveal that key interactions involve hydrogen bonds with specific amino acid residues such as Glutamic acid (Glu353) and Arginine (Arg394), and hydrophobic interactions with residues like Leucine (Leu387) and Threonine (Thr347). nih.gov The phenolic A-ring of the steroid is a critical feature, typically acting as a hydrogen bond donor. nih.gov

The stability of the resulting ligand-receptor complex is evaluated using a scoring function, which estimates the binding energy (measured in kcal/mol). A lower binding energy indicates a more stable complex and higher binding affinity. japsonline.com While specific docking studies for this compound are not widely published, data from its parent compound, Ethynyl Estradiol, and other phytochemicals targeting ER-α provide a reference for expected binding affinities. nih.govjapsonline.com The validity of a docking method is often confirmed by re-docking the native ligand into the receptor's binding site and ensuring the root mean square deviation (RMSD) is minimal (typically <2Å). nih.gov

Table 1: Representative Binding Energies of Compounds with Estrogen Receptor-α

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tamoxifen (Control) | -8.32 | Not specified |

| ZINC69481841 | -10.47 | Glu353, Leu387, Arg394, Thr347 |

| ZINC95486083 | -11.88 | Glu353, Leu387, Arg394, Thr347 |

This table presents data for known ER-α binders to illustrate the range of binding energies. The binding energy for this compound would be expected to fall within a similar range, dependent on its specific interactions. nih.gov

Pharmacophore Modeling for Estrogen Receptor Ligands

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For estrogen receptor ligands, a pharmacophore model defines the necessary features for binding to and activating the receptor. dovepress.com

A typical pharmacophore model for an estrogen receptor agonist, derived from the structure of estradiol and its analogues, includes several key features:

Aromatic Ring: The phenolic A-ring is a crucial feature for recognition and interaction within the receptor's binding pocket. nih.gov

Hydrogen Bond Donor: The hydroxyl group on the A-ring is a critical hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor: The hydroxyl group at the 17-position of the D-ring typically acts as a hydrogen bond acceptor. nih.gov

Hydrophobic Centers: The steroidal scaffold provides a rigid, hydrophobic core that fits into the hydrophobic cavity of the receptor's ligand-binding domain. mdpi.com

The introduction of the 6,7-dehydro unsaturation in this compound and the ethynyl group at the 17α-position are expected to influence the molecule's conformation and fit within the pharmacophore model. These structural modifications can affect how well the molecule's features align with the established pharmacophore for high-affinity estrogen receptor binding. nih.gov

Table 2: Common Pharmacophore Features for Estrogen Receptor Ligands

| Pharmacophoric Feature | Description | Role in Binding |

|---|---|---|

| Aromatic Ring (Aro) | Phenolic A-ring of the steroid | Essential for π-π stacking and hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | 3-hydroxyl group | Anchors the ligand in the binding site via a key H-bond |

| Hydrogen Bond Acceptor (HBA) | 17-hydroxyl group | Forms another important H-bond, contributing to affinity |

| Hydrophobic Feature (Hyd) | Steroid nucleus (B, C, D rings) | Occupies the hydrophobic pocket of the receptor |

This table outlines the fundamental chemical features required for a molecule to interact effectively with the estrogen receptor, based on studies of estradiol and its analogues. mdpi.comnih.gov

Derivation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in predicting the estrogenic activity of new or untested chemicals like this compound, thereby reducing the need for extensive experimental testing. nih.gov

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors (physicochemical properties, steric and electronic features), building a mathematical model using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms, and validating the model's predictive power. nih.gov

For estrogenic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have proven effective. nih.govacs.org CoMFA models use steric and electrostatic fields to build a relationship between the 3D properties of molecules and their binding affinities. nih.govacs.org Such models for estrogen receptor alpha (ERα) and beta (ERβ) have shown high correlation coefficients (r² > 0.95) and good predictive capability (q² > 0.6), indicating their robustness. nih.gov These models help in understanding which structural features enhance or diminish binding affinity and can be used to screen large chemical libraries for potential endocrine-disrupting activity. nih.gov

Table 3: Performance Metrics for Predictive QSAR Models of Estrogenic Activity

| Model Type | Target | Correlation (r²) | Predictive Ability (q²) |

|---|---|---|---|

| CoMFA | ERα | > 0.95 | > 0.6 |

| CoMFA | ERβ | > 0.95 | > 0.6 |

This table shows typical performance values for CoMFA-based QSAR models developed for estrogen receptor subtypes, demonstrating their high accuracy and predictive power. nih.gov

Conformational Analysis of this compound and Analogues

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation of a ligand is critical for its ability to bind to a receptor. The rigidity or flexibility of a molecule like this compound plays a significant role in its interaction with the estrogen receptor. nih.gov

MD simulations have been used to study the dynamics of ER-α when bound to both agonists like 17β-estradiol and antagonists. These studies reveal that agonist binding leads to a more stable and restrained receptor conformation, while antagonist binding can result in increased structural fluctuations. biorxiv.orgnih.gov Experimental techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for determining the solution-state conformation of steroids and can provide detailed information on the spatial arrangement of protons. nih.gov Such analyses on related dehydro steroids have shown that the chemical environment can induce subtle but significant conformational changes. nih.govnih.gov

Table 4: Key Structural Features Influencing Steroid Conformation

| Structural Feature | Impact on Conformation | Method of Analysis |

|---|---|---|

| Steroid Nucleus | Provides a generally rigid scaffold | X-ray Crystallography, NMR |

| Ring Unsaturation (e.g., 6,7-dehydro) | Increases rigidity in the involved ring system | NMR, Molecular Modeling |

| 17α-substituent (e.g., ethynyl) | Can influence D-ring conformation and receptor interaction | Molecular Dynamics, Docking |

| Hydroxyl Groups | Position and orientation are critical for H-bonding | X-ray Crystallography, Pharmacophore Modeling |

This table summarizes how different structural aspects of a steroid molecule, such as this compound, can affect its three-dimensional shape and, consequently, its biological function.

Advanced Research Applications and Methodological Considerations

Development of Radiopharmaceutical Agents for Estrogen Receptor Imaging

The high incidence of estrogen receptor-positive cancers, particularly breast cancer, necessitates the development of precise imaging agents for diagnosis, staging, and monitoring therapeutic response. The structural core of 6,7-Dehydro Ethynyl (B1212043) Estradiol (B170435) is a promising candidate for the design of such agents, which can be labeled with radionuclides for imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Preclinical Evaluation of Radioligand Uptake and Selectivity

A critical step in the development of a new radiopharmaceutical is its preclinical evaluation to determine its efficacy and specificity for the target receptor. This process involves a series of in vitro and in vivo studies to assess the radioligand's uptake, distribution, and selectivity. While specific data for a radiolabeled 6,7-Dehydro Ethynyl Estradiol derivative is not extensively published, the evaluation would follow established protocols for similar ER-targeting agents.

The preclinical assessment would begin with in vitro cellular uptake assays using ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines. High uptake in ER-positive cells and low uptake in ER-negative cells would indicate specificity. Competitive binding assays, where the radioligand's uptake is blocked by an excess of unlabeled estradiol, further confirm that the binding is ER-mediated.

Following in vitro validation, in vivo biodistribution studies are conducted in animal models, typically mice bearing tumors from both ER-positive and ER-negative cell lines. The data gathered from such studies on analogous radioiodinated ethinylestradiol derivatives, [¹³¹I]EITE and [¹³¹I]MITE, provide a template for the expected evaluation of a this compound-based radiotracer. Key parameters include the percentage of injected dose per gram of tissue (%ID/g) in the tumor and other organs, and the tumor-to-muscle (T/M) ratio, which is a crucial indicator of imaging contrast. nih.gov For instance, [¹³¹I]EITE demonstrated a maximum T/M ratio of 6.59 at 1 hour post-injection in MCF-7 tumors, highlighting its potential for clear tumor visualization. nih.gov

Table 1: Representative Preclinical Data for ER-Targeting Radiotracers

| Radioligand | Binding Affinity (ERα) Kᵢ (nM) | Uptake in MCF-7 (ER+) (% added dose) | Uptake in MDA-MB-231 (ER-) (% added dose) | Max. Tumor-to-Muscle Ratio (in vivo) | Time of Max. Ratio (hours p.i.) |

|---|---|---|---|---|---|

| [¹³¹I]EITE | 36.47 | High | Low | 6.59 | 1 |

| [¹³¹I]MITE | 61.83 | High | Low | 3.69 | 2 |

Data based on findings for analogous ethinylestradiol derivatives nih.gov. p.i. = post-injection.

Design of Novel Imaging Probes Based on this compound Core

The this compound structure serves as a versatile core for designing novel imaging probes. The design strategy focuses on attaching a radionuclide while maintaining high binding affinity and selectivity for the estrogen receptor. The ethynyl group at the 17α-position is a key feature that can be preserved, as it is known to contribute to receptor binding.

Key design considerations include:

Choice of Radionuclide : For PET imaging, Fluorine-18 (¹⁸F) is often preferred due to its favorable decay characteristics. For SPECT, Iodine-123 or Iodine-131 are common choices. nih.gov

Site of Radiolabeling : The radionuclide can be incorporated at various positions on the steroid nucleus or on a prosthetic group attached to it. The goal is to select a position that does not hinder the molecule's interaction with the ER ligand-binding pocket.

Use of Linkers : Introducing linker molecules, such as polyethylene glycol (PEG) chains, can modify the probe's pharmacokinetic properties. nih.gov PEGylation can reduce lipophilicity, which may decrease non-specific uptake in tissues like the liver and improve the signal-to-noise ratio. nih.gov

Click Chemistry : Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," can be employed for efficient and modular synthesis of these complex molecules. This approach allows for the late-stage introduction of the radionuclide, which is particularly advantageous for short-lived isotopes like ¹⁸F.

The ultimate aim is to develop a probe that offers high target specificity, rapid clearance from non-target tissues, and favorable dosimetry, thereby providing clear and accurate images of ER expression in vivo. mdpi.com

Exploration of Selective Estrogen Receptor Modulator (SERM) Properties

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen agonist or antagonist activity. nih.gov This dual action allows them to, for example, block estrogen's proliferative effects in breast tissue while mimicking its beneficial effects on bone density. nih.govwikipedia.org

The this compound scaffold could be systematically modified to explore potential SERM activity. Research on other estradiol derivatives has shown that the addition of long alkyl side chains, often at the 7α-position, can shift a compound's activity from purely agonistic to antagonistic or mixed agonist/antagonist (SERM-like). nih.gov The nature of the terminal substituent on such a side chain is a critical determinant of the ligand's biological character. nih.gov

The exploration of SERM properties for derivatives of this compound would involve:

Chemical Synthesis : Creating a library of derivatives with various side chains and functional groups attached to the core steroid.

In Vitro Screening : Assessing the compounds' effects on ER-mediated gene transcription in different cell lines (e.g., breast cancer cells, uterine cells, bone osteoblasts) to identify tissue-specific agonist versus antagonist activity.

Co-regulator Recruitment Assays : Analyzing how the binding of each derivative to the ER affects the recruitment of co-activator and co-repressor proteins, which is a key mechanism underlying SERM action.

A successful SERM derived from this core would ideally demonstrate potent anti-estrogenic effects in breast and uterine tissues while acting as an estrogen agonist in the skeletal and cardiovascular systems.

Innovative Methodologies in Estrogen Steroid Research

The study of this compound and its potential derivatives can be significantly advanced by employing innovative research methodologies that provide deeper insights into their structure-activity relationships and biological functions.

Computational Modeling : In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics (MD) simulations can be used to predict the binding affinity of newly designed derivatives for the estrogen receptor. These computational approaches can model the interaction between the ligand and the receptor's binding pocket, helping to prioritize the synthesis of compounds with the highest predicted potency and desired biological activity.

Advanced Bioorthogonal Chemistry : Pre-targeted imaging strategies, which utilize bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction, represent a cutting-edge approach. In this method, a modified, non-radioactive derivative of this compound could be administered first to bind to the estrogen receptors. Subsequently, a small, radiolabeled "probe" that reacts specifically with the pre-targeted molecule is injected, allowing for rapid clearance and potentially higher-contrast imaging.

High-Throughput Screening : To efficiently evaluate the potential SERM properties of a large library of this compound derivatives, high-throughput screening (HTS) assays can be employed. These automated systems can rapidly measure the effects of thousands of compounds on ER-dependent cellular processes, accelerating the discovery of lead candidates.

By integrating these advanced chemical, computational, and biological techniques, researchers can unlock the full potential of the this compound scaffold for developing next-generation diagnostic and therapeutic agents targeting estrogen receptor-related diseases.

Q & A

Q. What analytical methods are recommended for determining the purity of 6,7-Dehydro Ethynyl Estradiol?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is the primary method for assessing purity. Key parameters include:

- Column : C18 reversed-phase column.

- Detection wavelength : 220–360 nm (DAD signal).

- Retention time : ~5.5–5.6 minutes for the primary peak (6,7-Dehydro EE).

- Internal standards (ISTDs) : Calibration using validated reference materials to ensure accuracy.

- Purity calculation : Area percentage under the curve (e.g., 97.85% for Lot GR-15-115) . Confirmatory techniques like ¹H-NMR and MS-ESI (+) are recommended for structural validation. For example, the molecular ion peak [M+H]⁺ at m/z = 295.17 confirms the compound’s identity .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Temperature : Store at 0–5°C in a dry environment to prevent decomposition. Long-term stability requires protection from light and moisture .

- Atmosphere : Use inert gas (e.g., nitrogen or argon) to minimize oxidative degradation .

- Handling : Avoid dust generation and aerosol formation; use sealed containers and controlled environments (e.g., fume hoods with HEPA filtration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC retention times and area percentages across batches of this compound?

Discrepancies (e.g., 5.566 vs. 5.574 minutes retention time) may arise from:

- Column aging : Recalibrate using fresh columns and validate with reference standards.

- Mobile phase variability : Standardize buffer composition (e.g., acetonitrile/water ratios) and pH.

- Instrument calibration : Verify detector sensitivity (e.g., DAD signal intensity) and injection volume consistency (e.g., 5.0 µL) . Advanced statistical tools (e.g., ANOVA for area percentage variations) and cross-lab validation are critical for reproducibility .

Q. What methodological considerations are critical when designing in vitro toxicity studies for this compound given its carcinogenic classification?

- Exposure controls : Use concentrations below the IC₅₀ to avoid non-specific cytotoxicity.

- Endpoint selection : Prioritize assays for genotoxicity (e.g., Ames test, micronucleus assay) and endocrine disruption (e.g., estrogen receptor binding assays) .

- Metabolic activation : Include S9 liver fractions to simulate hepatic metabolism, as the compound may form reactive intermediates .

- Environmental safety : Implement protocols to prevent aquatic contamination (e.g., wastewater neutralization) due to its H410 classification (toxic to aquatic life) .

Q. How should impurity profiling be conducted for this compound to ensure batch consistency in pharmacological studies?

- Techniques : Use LC-MS/MS for high-sensitivity detection of trace impurities (e.g., Estra-1,3,5(10)-6-tetraen-3,17ß-diol , a known impurity) .

- Thresholds : Set acceptance criteria at ≤0.1% for individual impurities (ICH Q3A/B guidelines).

- Isolation methods : Preparative HPLC with fraction collection for structural elucidation via NMR .

Q. What protocols are recommended for handling this compound in compliance with its reproductive toxicity (Category 2) and carcinogenicity (Category 1B) hazards?

- PPE : NIOSH-approved respirators (e.g., N95 masks), nitrile gloves, and EN166-certified safety goggles .

- Decontamination : Use 70% ethanol for surface cleaning; collect waste in sealed containers labeled for hazardous disposal .

- Ventilation : Conduct experiments in negative-pressure labs with ≥12 air changes/hour .

Methodological Resources

- Toxicity testing : Refer to OECD Guidelines 487 (genotoxicity) and 455 (endocrine disruption).

- Analytical validation : Follow USP <621> for chromatographic system suitability .

- Data reporting : Include raw chromatograms, mass spectra, and statistical uncertainty analyses (e.g., %RSD for triplicate runs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.